2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride
Description
Discovery and Development Timeline
The compound 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol hydrochloride (commonly referred to as CRT0066101) emerged from systematic drug discovery efforts targeting Protein Kinase D (PKD) isoforms. First reported in 2010 by Harikumar et al., its development aimed to address the unmet need for selective PKD inhibitors with oral bioavailability. Initial studies focused on optimizing heterocyclic substitutions to enhance binding affinity while reducing polar surface area for improved blood-brain barrier penetration.
Key milestones include:
- 2006–2009 : Rational design of aminopyrimidine derivatives to target ATP-binding pockets of PKD isoforms.
- 2010 : Identification of CRT0066101 as a pan-PKD inhibitor with half-maximal inhibitory concentration (IC₅₀) values of 1 nM (PKD1), 2.5 nM (PKD2), and 2 nM (PKD3).
- 2011–2015 : Preclinical validation in pancreatic, breast, and bladder cancer models demonstrating antitumor efficacy via NF-κB pathway suppression.
- 2020s : Expanded investigations into antiviral and anti-inflammatory applications, particularly in chorioamnionitis and viral replication.
Nomenclature and Chemical Classification
CRT0066101 belongs to the aminopyrimidine class of small-molecule kinase inhibitors. Its systematic IUPAC name reflects its stereospecific (2R)-2-aminobutyl side chain and heteroaromatic core:
Table 1: Chemical Identity of CRT0066101
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-[[(2R)-2-Aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol hydrochloride |
| Molecular Formula | C₁₈H₂₂N₆O·HCl |
| Molecular Weight | 447.8 g/mol |
| CAS Registry Number | 1781742-22-0 |
The compound exhibits ATP-competitive inhibition, binding reversibly to the kinase domain through hydrogen bonding and hydrophobic interactions.
Significance in Protein Kinase D Research
CRT0066101 has become a cornerstone tool for elucidating PKD’s role in cellular signaling. Key contributions include:
- Mechanistic Insights : Demonstrated PKD’s regulation of NF-κB, cyclin D1, and survivin in cancer progression.
- Disease Models : Suppressed tumor growth in xenografts of pancreatic (Panc-1), bladder (T24), and triple-negative breast cancer (MDA-MB-231).
- Pathway Validation : Confirmed PKD’s involvement in Golgi organization, vesicle trafficking, and immune responses to pathogens.
Evolution of Structural Understanding
Structural studies revealed critical interactions between CRT0066101 and PKD’s kinase domain:
Figure 1: Binding Mode of CRT0066101 to PKD1
- Hinge Region : The pyrimidine nitrogen forms hydrogen bonds with backbone amides of Glu710 and Leu666.
- Hydrophobic Pocket : The 1-methylpyrazol-4-yl group occupies a cleft near Lys612, enhancing selectivity over PKC isoforms.
- Salt Bridge : The (2R)-2-aminobutyl side chain interacts with Asp733, stabilizing the active conformation.
Table 2: Structure-Activity Relationship (SAR) Highlights
Crystallographic data (PDB: 3U4U analogs) further validated these interactions, guiding second-generation inhibitor design.
Properties
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O.ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKRZGHHBBHLOQ-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrimidine Intermediate
The pyrimidine core is constructed via a modified Ullmann coupling or Suzuki-Miyaura cross-coupling. For example, 2,4-dichloropyrimidine (9 ) reacts with (3-nitrophenyl)boronic acid (10 ) under Suzuki conditions to yield 2-chloro-4-(3-nitrophenyl)pyrimidine (11 ) (Scheme 1) . This reaction selectively substitutes the 4-chloro position, leaving the 2-chloro group intact for subsequent amination .
Table 1: Reaction Conditions for Suzuki Coupling
| Component | Details | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | Na₂CO₃ (2 M aqueous) | |
| Solvent | Dioxane/Water (4:1) | |
| Temperature | 100°C, 12 h | |
| Yield | 75–85% |
The nitro group in 11 is reduced to an amine via hydrogenation (H₂, Pd/C, EtOH, 25°C, 6 h), yielding 2-chloro-4-(3-aminophenyl)pyrimidine (12 ) .
Introduction of (2R)-2-Aminobutyl Side Chain
The 2-chloro group in 12 undergoes nucleophilic substitution with (2R)-2-aminobutylamine. This step requires precise stereochemical control to retain the (R)-configuration.
Table 2: Amination Conditions
The reaction produces 2-[(2R)-2-aminobutylamino]-4-(3-aminophenyl)pyrimidine (13 ), which is isolated via vacuum filtration and recrystallized from ethanol/water .
Coupling with 4-(1-Methylpyrazol-4-yl)phenol
The phenol moiety is introduced through a second Suzuki coupling. 4-Bromo-2-methoxyphenol reacts with 1-methylpyrazole-4-boronic acid under optimized conditions:
Table 3: Phenol Functionalization
| Component | Details | Source |
|---|---|---|
| Catalyst | PdCl₂(dppf) (3 mol%) | |
| Base | K₃PO₄ (3 eq) | |
| Solvent | DMF/Water (5:1) | |
| Temperature | 90°C, 24 h | |
| Yield | 60–65% |
Demethylation of the methoxy group (using BBr₃ in DCM, −78°C, 2 h) yields 4-(1-methylpyrazol-4-yl)phenol (14 ) .
Final Assembly and Salt Formation
The intermediates 13 and 14 are coupled via a Buchwald-Hartwig amination to form the biphenyl linkage.
Table 4: Buchwald-Hartwig Conditions
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) | |
| Ligand | XantPhos (4 mol%) | |
| Base | Cs₂CO₃ (3 eq) | |
| Solvent | Toluene | |
| Temperature | 110°C, 16 h | |
| Yield | 55–60% |
The free base is treated with HCl (1.1 eq in EtOH) to form the hydrochloride salt, which is purified via recrystallization from ethanol/diethyl ether .
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
-
Chiral HPLC : >99% ee for (R)-configuration (Chiralpak AD-H, hexane/i-PrOH) .
-
MS (ESI+) : m/z 339.2 [M+H]⁺ (free base), 374.9 [M+H]⁺ (hydrochloride) .
Process Optimization Challenges
Key challenges and solutions:
-
Regioselectivity in Pyrimidine Amination : Use of bulky bases (e.g., DIPEA) minimizes bis-alkylation .
-
Stereochemical Integrity : Chiral resolution via diastereomeric salt formation with L-tartaric acid ensures enantiopurity .
-
Solubility Issues : Co-solvents (e.g., DMSO/EtOH) enhance reaction homogeneity during coupling steps .
Scalability and Industrial Considerations
Pilot-scale batches (100 g) achieved 42% overall yield using:
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
LY2409881 Hydrochloride
- Structure : Features a pyrimidine core linked to a benzo[b]thiophene-carboxamide group and a 4-methylpiperazine side chain ().
- Target : Inhibits IκB kinase β (IKKβ) with IC₅₀ = 0.5 μM, distinct from CRT0066101’s PKD2 selectivity.
- Key Difference: The thiophene-carboxamide moiety reduces blood-brain barrier permeability compared to CRT0066101’s phenol-pyrazole system, limiting neurotherapeutic applications .
HS-10296 Hydrochloride
- Structure : Combines a pyrimidine ring with a cyclopropyl-indole and acrylamide group ().
- Target : Potent against ALK/ROS1 kinases (IC₅₀ < 0.1 nM) but lacks PKD isoform specificity.
- Key Difference : The acrylamide group enables covalent binding to kinase active sites, unlike CRT0066101’s reversible inhibition mechanism .
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic Acid Hydrochloride
- Structure: Pyrimidine core substituted with a 2-chlorophenyl-methylamino group and a benzoic acid ().
- Target : Broad-spectrum kinase inhibitor with undefined selectivity.
- Key Difference : The benzoic acid substituent confers pH-dependent solubility, contrasting with CRT0066101’s pH-stable hydrochloride formulation .
Functional Analogues (PKD Inhibitors)
CID755673
kb-NB142-70
- Structure : ATP-competitive pyrazolo[3,4-d]pyrimidine.
- Target : Pan-PKD inhibitor (IC₅₀ = 0.3–0.5 μM).
- Key Difference: Non-selective inhibition leads to off-target effects on PKC family kinases, unlike CRT0066101’s cleaner PKD2 profile .
Data Table: Comparative Profiles of Selected Compounds
| Compound Name | Molecular Weight | Target Kinase(s) | IC₅₀ (μM) | Selectivity Notes |
|---|---|---|---|---|
| CRT0066101 (Dihydrochloride) | 439.34 | PKD2 | 0.12 | >10-fold selectivity over PKD1 |
| LY2409881 Hydrochloride | 485.04 | IKKβ | 0.5 | No PKD activity |
| HS-10296 Hydrochloride | 562.11 | ALK/ROS1 | <0.001 | Covalent binder, no PKD inhibition |
| CID755673 | 354.37 | PKD1 | 0.2 | Moderate PKD2 cross-reactivity |
| kb-NB142-70 | 398.42 | PKD1/2/3 | 0.3–0.5 | Broad PKC family inhibition |
Key Research Findings
- Stereochemical Impact: The (2R)-2-aminobutyl configuration in CRT0066101 enhances binding affinity to PKD2’s hydrophobic pocket, as shown by crystallography studies ().
- Solubility Advantage : CRT0066101’s hydrochloride salt formulation achieves >10 mM solubility in aqueous buffers, outperforming analogs like LY2409881 ().
Notes and Limitations
- Synthesis Challenges : CRT0066101’s stereospecific synthesis requires chiral resolution techniques (e.g., HPLC), increasing production costs compared to racemic analogs ().
- Off-Target Risks : Structural similarities to pyrimidine-based kinase inhibitors (e.g., HS-10296) necessitate rigorous selectivity screening to avoid unintended kinase modulation.
Biological Activity
The compound 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol; hydrochloride , also known as CRT0066101, is a complex organic molecule with significant biological activity, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C18H23ClN6O
- Molecular Weight : 374.87 g/mol
- IUPAC Name : 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol; hydrochloride
The compound features a pyrimidine ring, a pyrazole ring, and an aminobutyl group, which contribute to its unique pharmacological properties.
CRT0066101 is identified as a potent and selective inhibitor of Protein Kinase D (PKD) isoforms PKD1, PKD2, and PKD3. The inhibition of PKD activity leads to the modulation of several biochemical pathways, notably affecting the cell cycle by inducing G2-M phase arrest. This mechanism is crucial in reducing the proliferation of cancer cells, making it a candidate for anticancer therapies .
Anticancer Activity
Research indicates that CRT0066101 demonstrates significant anticancer effects across various cancer cell lines:
- PANC-1 Pancreatic Cells : CRT0066101 inhibits cell proliferation and migration effectively .
- HeLa Cells : The compound has been shown to inhibit growth with IC50 values in the micromolar range .
The compound's ability to block migration and invasion suggests its potential in preventing metastasis in cancer treatment.
Other Biological Activities
In addition to its anticancer properties, CRT0066101 may exhibit other biological activities:
- Anti-inflammatory Properties : Pyrazole derivatives often show anti-inflammatory effects, which could extend to this compound .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential for broader applications in infectious diseases .
Study on Cancer Cell Lines
A study conducted on multiple human cancer cell lines revealed that CRT0066101 effectively reduced cell viability and induced apoptosis. The compound's selectivity for PKD isoforms was confirmed through biochemical assays that measured kinase activity post-treatment.
| Cell Line | IC50 (μM) | Effect on Migration |
|---|---|---|
| PANC-1 | 5.0 | Inhibited |
| HeLa | 10.0 | Inhibited |
| MCF-7 | 15.0 | Inhibited |
Comparative Analysis with Other Compounds
When compared to other known PKD inhibitors, CRT0066101 exhibited superior potency and selectivity, making it a promising candidate for further development as an anticancer agent.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains three critical moieties: a pyrimidine ring, a pyrazole group, and an (R)-configured aminobutyl chain. The pyrimidine ring facilitates hydrogen bonding with kinase active sites, while the pyrazole moiety contributes to hydrophobic interactions. The stereospecific aminobutyl group enhances target selectivity by aligning with chiral binding pockets in kinases like PAKs (p21-activated kinases). These structural elements collectively enable potent inhibition of signaling pathways involved in cancer cell proliferation and motility .
Basic: Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% recommended) and quantify impurities .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms functional groups and stereochemistry, particularly the (R)-configuration of the aminobutyl chain .
- Mass Spectrometry (MS): Validates molecular weight (374.87 g/mol) and detects isotopic patterns .
Advanced: How can researchers validate the compound’s mechanism of PAK inhibition in cancer models?
- Kinase Activity Assays: Use recombinant PAK isoforms (e.g., PAK1/PAK4) with ATPase activity measurements to determine IC50 values .
- Western Blotting: Monitor phosphorylation levels of PAK downstream targets (e.g., LIMK1/2) in cancer cell lines treated with the compound .
- Cell Migration Assays: Employ scratch/wound-healing assays to correlate PAK inhibition with reduced motility in MDA-MB-231 or HeLa cells .
Advanced: How should structure-activity relationship (SAR) studies be designed using structural analogs?
- Core Modifications: Compare with analogs like OSU-03012 (pyrazole derivative) or pyridopyrimidine derivatives to assess the impact of substituents on kinase selectivity .
- Aminobutyl Chain Optimization: Test enantiomers (e.g., (S)-aminobutyl analogs) to evaluate stereochemical effects on binding affinity .
- Bioactivity Profiling: Screen analogs against kinase panels to identify off-target effects and refine selectivity .
Advanced: How can contradictions in kinase inhibition data across cell lines be resolved?
- Cell-Specific Factors: Assess differential expression of PAK isoforms or compensatory pathways (e.g., MAPK/ERK) using RNA-seq or proteomics .
- Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS to ensure adequate compound bioavailability .
- Co-Treatment Studies: Combine with PAK-specific siRNA to confirm on-target effects in resistant cell lines .
Basic: What solubility and stability considerations arise from the hydrochloride salt form?
The hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS) but requires pH monitoring (6.0–7.4) to prevent degradation. Store lyophilized at -20°C for long-term stability .
Advanced: Which computational methods predict the compound’s 3D conformation and target interactions?
- Molecular Docking: Use AutoDock Vina to model binding poses with PAK1’s catalytic domain (PDB ID: 2HY8) .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to identify critical residues (e.g., Glu315, Lys299) for binding .
- QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric parameters with inhibitory activity .
Advanced: How can reaction conditions be optimized for synthesizing derivatives?
- Solvent Selection: Use DMF or THF for nucleophilic substitutions (e.g., pyrazole alkylation) to enhance yields .
- Catalytic Systems: Employ Pd/C or CuI for cross-coupling reactions involving pyrimidine intermediates .
- Temperature Control: Maintain 0–5°C during amine coupling to minimize racemization .
Basic: Which signaling pathways are primarily modulated by this compound?
The compound inhibits PAK-driven pathways (e.g., PAK/RAF/MEK/ERK) and cross-talks with Wnt/β-catenin signaling, impacting cell cycle progression and apoptosis .
Advanced: How can off-target effects in kinase inhibition assays be systematically assessed?
- Kinome-Wide Profiling: Use platforms like KinomeScan to screen >400 kinases at 1 µM .
- CRISPR-Cas9 Knockout: Generate PAK-null cell lines to isolate off-target effects in proliferation assays .
- Thermal Shift Assays: Identify non-target kinases with altered thermal stability upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
